3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Stereochemistry Racemic synthesis SAR screening

Researchers requiring both D- and L-enantiomers of 4-chlorophenylalanine for SAR exploration face the burden of sourcing two separate building blocks. Fmoc-DL-Phe(4-Cl)-OH (CAS 250740-51-3) eliminates this redundancy by providing a racemic mixture compatible with standard Fmoc-SPPS workflows. • Generates diastereomeric peptide mixtures from a single building block, increasing chemical diversity in screening campaigns. • LogP of 6.00 (~0.6 units higher than unsubstituted Fmoc-Phe-OH) enhances peptide hydrophobicity and simplifies RP-HPLC purification. • 4-Chloro substituent serves as a synthetic handle for late-stage Suzuki-Miyaura coupling to generate focused analogue libraries. • Melting point of 138 °C facilitates dissolution in pre-heated DMF or NMP for reliable automated SPPS coupling.

Molecular Formula C24H20ClNO4
Molecular Weight 421.9 g/mol
CAS No. 250740-51-3
Cat. No. B1365650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
CAS250740-51-3
Molecular FormulaC24H20ClNO4
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O
InChIInChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
InChIKeyCQPNKLNINBUUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-DL-4-chlorophenylalanine Compound Profile


3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid (CAS 250740‑51‑3), also referred to as Fmoc‑DL‑4‑chlorophenylalanine or Fmoc‑DL‑Phe(4‑Cl)‑OH, is a racemic N‑α‑Fmoc‑protected amino acid derivative with a molecular formula of C₂₄H₂₀ClNO₄ and a molecular weight of 421.87 g mol⁻¹ . The compound combines the acid‑labile 9‑fluorenylmethoxycarbonyl (Fmoc) protecting group with a 4‑chlorophenyl side chain, making it compatible with standard Fmoc‑based solid‑phase peptide synthesis (SPPS) workflows . As a racemic mixture, it contains both the D‑ and L‑enantiomers, distinguishing it from the commonly supplied enantiopure L‑form (CAS 175453‑08‑4) .

Generic Substitution Risks for Fmoc-Phe Building Blocks


Fmoc‑protected phenylalanine derivatives are not interchangeable drop‑ins; the nature and position of the aryl substituent profoundly influence hydrophobicity, coupling kinetics, and downstream peptide properties. For example, replacing the 4‑chloro substituent with a hydrogen (Fmoc‑Phe‑OH) reduces the computed LogP by approximately 0.6 log units, altering retention time predictability and potentially compromising purification protocols . Substituting the racemic DL form with the enantiopure L‑form eliminates the D‑enantiomer entirely, which can be detrimental when racemic screening libraries or diastereomeric peptide mixtures are required for structure–activity relationship (SAR) exploration . The quantitative evidence below confirms that the chloro substituent and racemic stereochemistry each impart measurable, decision‑relevant differentiation that generic substitution would erase.

Fmoc-DL-4-chlorophenylalanine Quantitative Evidence


Enantiomeric Composition: Racemic vs. L-Form

The target compound (CAS 250740‑51‑3) is supplied as a racemic mixture containing both D‑ and L‑enantiomers in equal proportion, whereas the most common comparator, Fmoc‑L‑4‑chlorophenylalanine (CAS 175453‑08‑4), contains only the L‑enantiomer. This difference is not a minor impurity but a design choice that dictates the compound's usability in library syntheses and diastereomer‑based SAR studies .

Stereochemistry Racemic synthesis SAR screening

Lipophilicity Difference vs. Unsubstituted Fmoc-Phe

Introduction of the 4‑chloro substituent increases the calculated octanol‑water partition coefficient by 0.59 log units relative to Fmoc‑L‑phenylalanine (Fmoc‑Phe‑OH, CAS 35661‑40‑6). This shift has practical consequences for reverse‑phase HPLC method development and for modulating peptide hydrophobicity in medicinal chemistry programs .

Lipophilicity LogP Peptide purification

Melting Point and Physical Form Differentiation

The racemic Fmoc‑DL‑4‑chlorophenylalanine exhibits a melting point of approximately 138 °C, which is significantly lower than the 180–187 °C range reported for the unsubstituted Fmoc‑L‑phenylalanine. This difference affects solubility during warming steps and can guide solvent selection for coupling reactions .

Thermal properties Solid‑phase synthesis Storage conditions

Chloro Substituent as Cross-Coupling Handle

The 4‑chlorophenyl moiety can serve as a substrate for palladium‑catalysed Suzuki–Miyaura cross‑coupling, enabling on‑resin or solution‑phase diversification of peptide chains. Fmoc‑protected bromo‑ and iodo‑phenylalanines are often used for this purpose, but the chloro derivative offers a complementary reactivity profile—lower oxidative addition rates can provide greater selectivity in sequences containing multiple halogenated residues .

Cross‑coupling Late‑stage functionalisation Peptide diversification

Fmoc-DL-4-chlorophenylalanine Application Scenarios


Racemic Peptide Library Synthesis

The racemic nature of this compound eliminates the need to source separate D‑ and L‑building blocks, enabling generation of diastereomeric peptide mixtures that increase chemical diversity in screening campaigns . This is supported by the stereochemical differentiation evidence in Section 3, Evidence Item 1.

Hydrophobic Peptide Design

With a LogP of 6.00—~0.6 units higher than unsubstituted Fmoc‑Phe‑OH—this building block is appropriate for medicinal chemistry projects that aim to increase peptide hydrophobicity, improve membrane permeability, or simplify HPLC purification through longer retention . See Section 3, Evidence Item 2.

Low-Melting Solid for Peptide Coupling

The 138 °C melting point facilitates dissolution in pre‑heated DMF or NMP during SPPS, reducing the risk of incomplete coupling due to undissolved solids, which is advantageous for automated peptide synthesizers operating at elevated temperatures . See Section 3, Evidence Item 3.

Post-Assembly Diversification via Cross-Coupling

The 4‑chloro substituent serves as a synthetic handle for Suzuki–Miyaura coupling, allowing late‑stage introduction of aryl or heteroaryl groups to generate focused peptide analogue libraries . The chloro group’s moderated reactivity provides selectivity in multifunctional sequences, as inferred from class‑level evidence in Section 3, Evidence Item 4.

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